Tautomeric Equilibrium: 4-Hydroxypyrimidine/4(3H)-Pyrimidinone Interconversion as a Selectivity-Relevant Scaffold Feature Distinct from Fixed-Tautomer Analogs
2-(Piperidin-1-yl)pyrimidin-4-ol exists in a dynamic tautomeric equilibrium between the 4-hydroxypyrimidine (enol) form and the 4(3H)-pyrimidinone (keto) form, a property documented by its multiple IUPAC synonyms (4(1H)-Pyrimidinone, 2-(1-piperidinyl)-; 4(3H)-Pyrimidinone, 2-(1-piperidinyl)-) . This tautomeric interconversion enables context-dependent hydrogen-bond donor/acceptor switching at the pyrimidine C4 position, a feature that is structurally impossible in regioisomeric comparators such as 1-(pyrimidin-4-yl)piperidin-4-ol (CAS 1217272-14-4) and 1-(pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1), where the hydroxyl group is located on the piperidine ring and cannot participate in heterocyclic tautomerism [1][2]. Computational studies on the control of tautomeric equilibrium in 4(3H)-pyrimidinones demonstrate that the introduction of a nitrogen atom at the ring position fundamentally shifts the keto-enol equilibrium compared to analogous 2-hydroxypyridine systems, with implications for molecular recognition and target binding [3].
| Evidence Dimension | Tautomeric capacity (presence/absence of 4-hydroxypyrimidine ↔ 4(3H)-pyrimidinone equilibrium) |
|---|---|
| Target Compound Data | Dynamic tautomeric equilibrium present; documented by dual IUPAC nomenclature (4(1H)-Pyrimidinone and 4(3H)-Pyrimidinone forms); enables context-dependent H-bond donor/acceptor switching |
| Comparator Or Baseline | 1-(Pyrimidin-4-yl)piperidin-4-ol (CAS 1217272-14-4): hydroxyl fixed on piperidine ring, no pyrimidine-core tautomerism possible; 1-(Pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1): hydroxyl fixed on piperidine ring, no pyrimidine-core tautomerism possible |
| Quantified Difference | Qualitative difference: tautomeric equilibrium present vs. absent. This is a binary structural feature; no quantitative equilibrium constant (K_T) data specific to this compound was identified in the accessible literature. |
| Conditions | Structural analysis based on IUPAC nomenclature records and pyrimidine tautomerism literature |
Why This Matters
For fragment-based drug discovery and scaffold-hopping programs, the tautomeric capacity at C4 directly affects the compound's ability to engage diverse protein binding sites through adaptive hydrogen-bonding patterns, a feature absent in fixed-tautomer regioisomers that must be explicitly considered during analog selection and procurement.
- [1] PubChem. Compound Summary: 1-(Pyrimidin-4-yl)piperidin-4-ol (CID 17959854). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/17959854 (accessed 2026-04-27). View Source
- [2] PubChem. Compound Summary: 1-(Pyrimidin-2-yl)piperidin-4-ol (CID 227104). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/227104 (accessed 2026-04-27). View Source
- [3] Semantic Scholar (2013). 'From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium'. Available at: https://www.semanticscholar.org (accessed 2026-04-27). View Source
